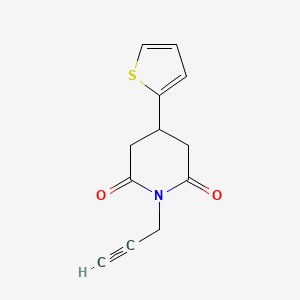

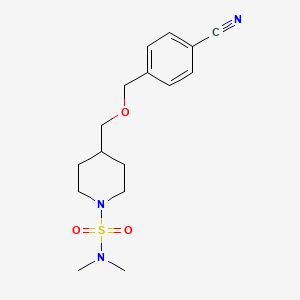

![molecular formula C18H16ClN3O2S B2605984 (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide CAS No. 1798414-09-1](/img/structure/B2605984.png)

(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

科学的研究の応用

Necrosis Signaling and MLKL Mediation

A study on necrosis signaling downstream of RIP3 kinase identified a small molecule, necrosulfonamide, that blocks necrosis downstream of RIP3 activation. This molecule interacts with the mixed lineage kinase domain-like protein (MLKL), implicating MLKL as a key mediator of necrosis signaling downstream of RIP3. This research provides insights into the mechanisms of programmed necrosis and potential therapeutic targets for diseases involving necroptosis (Sun et al., 2012).

Enzyme Inhibition and Antioxidant Potential

Sulfonamide hybrid Schiff bases demonstrated significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as antioxidant properties. These findings highlight the therapeutic potential of sulfonamide derivatives in treating diseases associated with oxidative stress and enzyme dysregulation (Kausar et al., 2019).

Antimycobacterial Activity

Research into 1,5-Diphenylpyrrole derivatives, including substituted phenyl rings on the pyrrole nucleus, has shown antimycobacterial activity against Mycobacterium tuberculosis and atypical mycobacteria. This suggests potential applications in treating tuberculosis and related bacterial infections (Biava et al., 2008).

Anticancer Activities

Studies on various sulfonamide derivatives have reported promising anticancer activities through mechanisms such as inducing apoptosis and autophagy pathways, as well as inhibiting carbonic anhydrase isoenzymes associated with cancer cells. These findings support the exploration of sulfonamide derivatives as anticancer agents (Gul et al., 2018).

Molecular Docking and Structure Analysis

Molecular docking studies and X-ray crystallography of tetrazole derivatives, including sulfonamide groups, have contributed to understanding the orientation and interactions of molecules within enzyme active sites. This research aids in the design of targeted therapies based on molecular interactions (Al-Hourani et al., 2015).

特性

IUPAC Name |

(E)-N-[1-(2-chlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-14-13-22(17-10-6-5-9-16(17)19)20-18(14)21-25(23,24)12-11-15-7-3-2-4-8-15/h2-13H,1H3,(H,20,21)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRXBDDFJWPTDS-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(N=C1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]-2-phenylethene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2605902.png)

![5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2605909.png)

![Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate](/img/structure/B2605913.png)

![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2605920.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)